N-benzyl-2-{[3-cyano-4-(furan-2-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinolin-2-yl]sulfanyl}acetamide
Description
This compound features a hexahydroquinolin core substituted with a cyano group at position 3, a furan-2-yl moiety at position 4, and a sulfanyl acetamide side chain at position 2. The hexahydroquinolin scaffold is structurally distinct from simpler heterocycles like oxadiazoles or indoles, offering unique electronic and steric properties.
Properties
IUPAC Name |
N-benzyl-2-[[3-cyano-4-(furan-2-yl)-5-oxo-4,6,7,8-tetrahydro-1H-quinolin-2-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N3O3S/c24-12-16-21(19-10-5-11-29-19)22-17(8-4-9-18(22)27)26-23(16)30-14-20(28)25-13-15-6-2-1-3-7-15/h1-3,5-7,10-11,21,26H,4,8-9,13-14H2,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXKRQSLFWLXJSI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C(C(=C(N2)SCC(=O)NCC3=CC=CC=C3)C#N)C4=CC=CO4)C(=O)C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-2-{[3-cyano-4-(furan-2-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinolin-2-yl]sulfanyl}acetamide typically involves multi-step organic reactionsThe final step usually involves the attachment of the benzyl group and the acetamide moiety under specific reaction conditions, such as the use of catalysts and controlled temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound. Additionally, industrial methods may employ more robust catalysts and optimized reaction conditions to ensure the purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
N-benzyl-2-{[3-cyano-4-(furan-2-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinolin-2-yl]sulfanyl}acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives. Substitution reactions can result in a wide range of functionalized products .
Scientific Research Applications
Chemistry
In chemistry, N-benzyl-2-{[3-cyano-4-(furan-2-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinolin-2-yl]sulfanyl}acetamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds .
Biology
In biological research, this compound has been studied for its potential as a bioactive molecule. Its ability to interact with various biological targets makes it a candidate for drug discovery and development .
Medicine
In medicine, this compound has shown promise in preclinical studies as a potential therapeutic agent. Its unique structure allows it to interact with specific molecular targets, making it a candidate for the treatment of various diseases .
Industry
In the industrial sector, this compound is used in the development of new materials and as a precursor for the synthesis of other valuable chemicals. Its versatility and reactivity make it a valuable asset in industrial applications .
Mechanism of Action
The mechanism of action of N-benzyl-2-{[3-cyano-4-(furan-2-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinolin-2-yl]sulfanyl}acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Core Scaffold Differences
- Target Compound: The hexahydroquinolin core (partially saturated bicyclic system) provides conformational rigidity and may enhance binding to hydrophobic enzyme pockets.
- 1,3,4-Oxadiazole Analogs (e.g., ): The oxadiazole ring is planar and electron-deficient, favoring π-π stacking interactions.
Substituent Analysis
*Calculated from molecular formula C₂₃H₂₀N₃O₃S.
- Cyano vs. Indol-3-ylmethyl: The cyano group (electron-withdrawing) in the target compound may improve metabolic stability compared to the electron-rich indole in , which is prone to oxidative metabolism .
- Furan-2-yl vs.
Methodological Considerations
Crystallographic refinement tools like SHELXL () are critical for resolving the stereochemistry of the hexahydroquinolin core and validating synthetic products. The target compound’s structural complexity may necessitate high-resolution data and twinning corrections, as highlighted in SHELX applications .
Biological Activity
N-benzyl-2-{[3-cyano-4-(furan-2-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinolin-2-yl]sulfanyl}acetamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity through various studies and findings.
Chemical Structure and Properties
The compound features a unique structure characterized by several functional groups:
- Benzyl group : Enhances lipophilicity and potential receptor interactions.
- Cyano group : Known for its reactivity and ability to participate in various chemical reactions.
- Furan ring : Imparts biological activity and can stabilize the molecule.
- Hexahydroquinoline core : Associated with multiple pharmacological effects.
The biological activity of this compound is believed to involve interactions with specific molecular targets such as enzymes or receptors. These interactions can modulate various biological pathways leading to therapeutic effects. The precise mechanisms remain under investigation but may include:
- Enzyme inhibition : The compound may inhibit key enzymes involved in metabolic pathways.
- Receptor modulation : It may act as an agonist or antagonist at specific receptors, influencing cellular responses.
Anticancer Activity
Recent studies have demonstrated the anticancer potential of compounds with similar structures. For instance, research on derivatives of furan and quinoline has shown significant cytotoxic effects against various cancer cell lines. The MTT assay is commonly used to evaluate cell viability and cytotoxicity.
| Compound | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| N-benzyl derivative | HT29 (colon cancer) | 15 | |
| N-benzyl derivative | DU145 (prostate cancer) | 20 |
These findings suggest that N-benzyl derivatives may exhibit promising anticancer properties.
Antimicrobial Activity
Compounds similar to this compound have also been evaluated for antimicrobial activity. Studies indicate that such compounds can inhibit the growth of various bacteria and fungi by disrupting their cellular processes.
Case Studies
-
Study on Anticancer Effects :
- A study involving a series of furan derivatives showed that modifications to the furan ring significantly impacted their anticancer activity against breast and lung cancer cell lines.
- The mechanism was attributed to the induction of apoptosis through the activation of caspase pathways.
-
Antimicrobial Evaluation :
- A recent investigation assessed the antimicrobial efficacy of compounds with similar structures against Staphylococcus aureus and Escherichia coli.
- Results indicated that certain derivatives exhibited minimum inhibitory concentrations (MIC) comparable to standard antibiotics.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
